N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide
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Overview
Description
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide is a complex organic compound with a unique structure that combines elements of pyrazole, imidazole, and tetrahydropyran
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 , a histone methyltransferase responsible for PRC2-mediated gene repression . EZH2 hyperactivation increases the proliferation of B cells and prevents them from exiting the germinal center, favoring lymphomagenesis .
Mode of Action
The compound interacts with both mutant and wild-type forms of EZH2 to induce cell cycle arrest and apoptosis of lymphoma cells in preclinical models . It acts as a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2 enzymatic activity .
Biochemical Pathways
The compound affects the biochemical pathways involving EZH2 and its role in gene repression. By inhibiting EZH2, it disrupts the methylation of lysine 27 on histone H3 (H3K27), leading to changes in gene expression .
Result of Action
The inhibition of EZH2 by this compound leads to cell cycle arrest and apoptosis in lymphoma cells . In xenograft-bearing mice, treatment with the compound leads to dose-dependent regression of malignant rhabdoid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole and imidazole intermediates, followed by their coupling with the tetrahydropyran moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements. This combination imparts unique properties, such as enhanced stability, reactivity, or specificity for certain biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-oxo-1,3-dihydroimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c19-12(11-6-14-13(20)17-11)16-10-5-15-18(8-10)7-9-1-3-21-4-2-9/h5-6,8-9H,1-4,7H2,(H,16,19)(H2,14,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNYJVDKHWJADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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